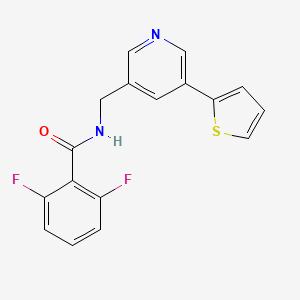

2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

2,6-Difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative characterized by a 2,6-difluorinated aromatic ring linked via a methylene bridge to a pyridin-3-yl moiety substituted at the 5-position with a thiophen-2-yl group. This structure combines electronegative fluorine atoms, a planar benzamide core, and heteroaromatic systems (pyridine and thiophene), which may enhance binding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2,6-difluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2OS/c18-13-3-1-4-14(19)16(13)17(22)21-9-11-7-12(10-20-8-11)15-5-2-6-23-15/h1-8,10H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXGXGYCUVEFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoro groups and the thiophen-2-yl moiety can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two groups: (1) benzamide-thiazole hybrids () and (2) histone deacetylase (HDAC) inhibitors (). Key comparisons are outlined below:

Structural and Functional Group Variations

A. Benzamide-Thiazole Hybrids (): Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) share a benzamide core but incorporate thiazole rings instead of pyridine-thiophene systems. These analogs feature secondary amine substituents (e.g., morpholine, piperazine) that enhance solubility and may modulate pharmacokinetics. In contrast, the target compound’s thiophene-pyridine system likely increases aromatic stacking interactions, which could improve binding to hydrophobic pockets in biological targets .

- MS275 (Entinostat): A pyridinylmethyl benzamide with a 2-aminophenylcarbamoyl group. The aminophenyl moiety confers HDAC isoform selectivity (Class I HDACs), while the pyridine enhances solubility.

- Tubastatin A Hydrochloride : Features a tetrahydro-β-carboline scaffold linked to a benzamide. Its bulkier structure may limit blood-brain barrier penetration compared to the more compact target compound.

Hypothetical Bioactivity and Physicochemical Properties

Fluorine atoms in the 2,6-positions could enhance metabolic stability compared to non-fluorinated analogs like 4g (N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide), which lacks halogenation .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2,6-Difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound classified as a benzamide. Its unique structure, featuring difluorobenzene and a thiophene-pyridine moiety, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 330.4 g/mol

- CAS Number : 1795480-48-6

The presence of two fluorine atoms and the thiophene ring significantly influences its chemical reactivity and biological interactions.

The biological activity of 2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. This inhibition can lead to altered metabolic pathways in target cells.

- Receptor Modulation : It may interact with various receptors, modulating their signaling pathways and affecting cellular responses.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains and anticancer effects on specific cancer cell lines.

Antimicrobial Activity

Research indicates that the compound demonstrates significant antibacterial properties. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Klebsiella pneumoniae | 50 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

These results indicate that the compound can effectively inhibit cancer cell proliferation at relatively low concentrations .

Case Study 1: Antibacterial Efficacy

In a study comparing various benzamide derivatives, 2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exhibited superior antibacterial activity compared to traditional antibiotics like ceftriaxone. The inhibition zones measured were significantly larger for this compound across multiple bacterial strains .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms of this compound revealed that it induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in the sub-G1 phase population in treated cells, suggesting cell cycle arrest and subsequent programmed cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, it is essential to compare it with similar compounds:

| Compound | Activity Profile |

|---|---|

| 2,6-Difluorobenzamide | Moderate antibacterial activity |

| N-Methylbenzamide | Low anticancer activity |

| Thiophene-Pyridine Derivatives | Variable activity; often less potent |

The unique substitution pattern of the target compound contributes to its enhanced biological activities compared to these related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.